molecular formula C9H7ClN2O2 B2368352 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one CAS No. 1935435-26-9

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one

Cat. No.: B2368352
CAS No.: 1935435-26-9
M. Wt: 210.62
InChI Key: GKRYFSMDCSGVIG-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:

    Starting Material: A suitable naphthyridine derivative.

    Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Introduction of the hydroxyl group at the 4th position using reagents like sodium hydroxide or hydrogen peroxide.

    Methylation: Introduction of the methyl group at the 1st position using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Could lead to the formation of carboxylic acids or ketones.

    Reduction: Could result in the formation of alcohols or amines.

    Substitution: Could introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As a precursor for the synthesis of dyes, pigments, or agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might:

    Interact with Enzymes: Inhibiting or activating specific enzymes.

    Bind to Receptors: Modulating receptor activity.

    Affect Cellular Pathways: Influencing signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-hydroxy-1-methylquinoline: Similar structure with a quinoline core.

    4-Hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one: Lacking the chlorine atom.

    6-Chloro-1-methyl-1,7-naphthyridin-2(1H)-one: Lacking the hydroxyl group.

Uniqueness

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-12-6-4-11-8(10)2-5(6)7(13)3-9(12)14/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRYFSMDCSGVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935435-26-9
Record name 6-chloro-4-hydroxy-1-methyl-1,2-dihydro-1,7-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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